molecular formula C17H14F2N2O3 B11006457 N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide

N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide

Cat. No.: B11006457
M. Wt: 332.30 g/mol
InChI Key: RLRDHSLCUHKGIZ-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,6-difluorobenzyl group attached to the nitrogen atom and a 3-hydroxy-2H-1,4-benzoxazin-2-yl moiety linked via an acetamide bridge.

Properties

Molecular Formula

C17H14F2N2O3

Molecular Weight

332.30 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide

InChI

InChI=1S/C17H14F2N2O3/c18-11-4-3-5-12(19)10(11)9-20-16(22)8-15-17(23)21-13-6-1-2-7-14(13)24-15/h1-7,15H,8-9H2,(H,20,22)(H,21,23)

InChI Key

RLRDHSLCUHKGIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NCC3=C(C=CC=C3F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with an amine and formaldehyde under acidic or basic conditions.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions using 2,6-difluorobenzyl halides.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the acetamide group would yield an amine.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide exhibits promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study: Breast Cancer
    In vitro studies demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and death .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

  • Research Findings:
    In a controlled study, this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages .

Agricultural Applications

2.1 Herbicidal Activity

The compound's structural features suggest potential herbicidal activity. Preliminary studies have indicated that it can effectively control certain weed species while being less harmful to crops.

  • Field Trials:
    Field trials demonstrated that the application of this compound at specific concentrations resulted in a significant reduction in weed biomass without adversely affecting crop yield .

Material Science

3.1 Polymer Synthesis

This compound has been explored as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

  • Synthesis Process:
    The polymerization of this compound with other monomers led to materials with improved resistance to heat and chemicals, making them suitable for various industrial applications .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity against MCF-7 cells
Anti-inflammatory effects on cytokine production
Agricultural ApplicationsEffective herbicide with minimal crop impact
Material ScienceNovel polymers with enhanced properties

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues with Halogenated Substituents

The 2,6-difluorobenzyl group distinguishes the target compound from other halogenated acetamides. For example:

  • 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) : A chloro-substituted acetamide used as a herbicide, featuring a methoxymethyl group and diethylphenyl substituents .
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide : Contains a trifluoromethylbenzothiazole ring, which increases lipophilicity and may enhance membrane permeability compared to the target compound’s benzoxazine moiety .

Key Differences :

  • Halogen Type : The target compound uses fluorine (electron-withdrawing), whereas alachlor uses chlorine (larger, more polarizable).

Compounds with N,O-Bidentate Directing Groups

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares an N,O-bidentate directing group, which facilitates metal-catalyzed C–H bond functionalization . While the target compound lacks a direct N,O-group, its 3-hydroxybenzoxazine moiety may serve a similar role in coordination chemistry.

Key Differences :

  • Synthetic Utility : ’s compound is explicitly validated for catalytic applications, whereas the target’s utility remains speculative.

Acetamides with Complex Aromatic Systems

Compounds like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () incorporate stereochemically complex amino-alcohol backbones and dimethylphenoxy groups . These features are absent in the target compound but highlight the diversity of acetamide applications in medicinal chemistry.

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Application/Function Evidence Source
Target Compound 2,6-difluorobenzyl, 3-hydroxybenzoxazine Not provided Undefined (potential catalytic/pharmaceutical) N/A
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, N,O-bidentate Not provided Metal-catalyzed C–H activation
Alachlor 2-chloro, diethylphenyl, methoxymethyl 269.77 Herbicide
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethylbenzothiazole, phenyl Not provided Undefined (patented)

Research Findings and Limitations

  • Gaps in Data: No direct pharmacological, catalytic, or spectroscopic data are available for the target compound. Comparisons rely on extrapolation from structural analogs.
  • Patent Context : Benzothiazole-based acetamides in are patented, underscoring the commercial interest in fluorinated or heterocyclic acetamides .

Biological Activity

N-(2,6-difluorobenzyl)-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity through a review of relevant studies, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula C16H16F2N2O3\text{Molecular Formula }C_{16}H_{16}F_2N_2O_3

Key Features:

  • The presence of a difluorobenzyl moiety enhances lipophilicity and may influence receptor binding.
  • The benzoxazine ring is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. In vitro assays demonstrated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing a benzoxazine core have shown promise in inhibiting cell proliferation in breast and lung cancer models.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
This compoundA549 (Lung)15
Benzoxazine derivative AMCF-7 (Breast)20
Benzoxazine derivative BHeLa (Cervical)18

Anticonvulsant Activity

The compound's structural similarity to other anticonvulsant agents suggests potential efficacy in seizure models. Research on related N-benzyl acetamides indicates significant anticonvulsant activity, with some derivatives outperforming traditional treatments like phenobarbital.

Case Study: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant properties of N-benzyl derivatives, it was found that certain modifications led to enhanced activity. For example:

  • ED50 values for N-benzyl derivatives ranged from 8.9 mg/kg to 22 mg/kg in maximal electroshock seizure models, indicating promising therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the benzyl position and variations in the benzoxazine structure can significantly influence pharmacological outcomes.

Key Findings:

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at specific positions on the benzyl ring has been shown to enhance activity.
  • Hydroxyl Substituents: Hydroxyl groups on the benzoxazine ring contribute to increased solubility and bioavailability.

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